molecular formula C12H11NO3 B6144831 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1094373-91-7

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B6144831
CAS No.: 1094373-91-7
M. Wt: 217.22 g/mol
InChI Key: PPYMTSWPJJZQMD-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This compound is characterized by the presence of an indole ring fused with a prop-2-enoyl group and a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents. These reactions often lead to the formation of substituted indole derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential role in modulating biological pathways. It is used in the development of probes and assays to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, anticancer, and antimicrobial activities. Researchers are also studying its potential as a drug candidate for various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

The molecular targets and pathways involved in its mechanism of action are still under investigation. Researchers are using techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the precise interactions and effects of the compound.

Comparison with Similar Compounds

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indole ring, prop-2-enoyl group, and carboxylic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

1094373-91-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-prop-2-enoyl-2,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h2-4,7H,1,5-6H2,(H,15,16)

InChI Key

PPYMTSWPJJZQMD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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